Phenyl-d5 beta-D-Glucosiduronic Acid

Description

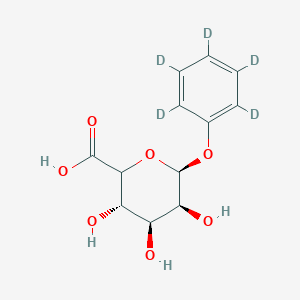

Phenyl-d5 beta-D-Glucosiduronic Acid is a deuterated derivative of beta-D-glucosiduronic acid, where the phenyl group incorporates five deuterium atoms (C₆D₅) in place of hydrogen. This isotopic substitution enhances its utility in metabolic and pharmacokinetic studies, particularly in mass spectrometry-based analyses, where deuterated compounds improve signal resolution and reduce background interference . Structurally, it consists of a beta-D-glucuronic acid moiety linked to a deuterated phenyl group via a glycosidic bond. Its molecular formula is C₁₂H₅D₅O₇, with a molecular weight of approximately 283.25 g/mol (calculated based on isotopic substitution effects) .

Properties

Molecular Formula |

C12H14O7 |

|---|---|

Molecular Weight |

275.27 g/mol |

IUPAC Name |

(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(2,3,4,5,6-pentadeuteriophenoxy)oxane-2-carboxylic acid |

InChI |

InChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9-,10?,12+/m0/s1/i1D,2D,3D,4D,5D |

InChI Key |

WVHAUDNUGBNUDZ-XHCSDLEASA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])O[C@H]2[C@H]([C@H]([C@@H](C(O2)C(=O)O)O)O)O)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl-d5 beta-D-Glucosiduronic Acid typically involves the incorporation of deuterium atoms into the phenyl ring. This can be achieved through various methods, including the use of deuterated reagents or solvents. The reaction conditions often require specific catalysts and controlled environments to ensure the successful incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process may include multiple steps, such as the preparation of intermediate compounds, purification, and final synthesis. The use of advanced technologies and equipment is essential to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Phenyl-d5 beta-D-Glucosiduronic Acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Replacement of one functional group with another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various derivatives, depending on the substituents introduced .

Scientific Research Applications

Phenyl-d5 beta-D-Glucosiduronic Acid has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.

Biology: Employed in metabolic studies to trace the pathways of glucuronidation, a process where glucuronic acid is added to substances to enhance their solubility and excretion.

Medicine: Investigated for its potential role in drug metabolism and pharmacokinetics, helping to understand how drugs are processed in the body.

Mechanism of Action

The mechanism of action of Phenyl-d5 beta-D-Glucosiduronic Acid involves its interaction with specific enzymes and molecular targets. In metabolic studies, it acts as a substrate for glucuronidation, where it is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase. This process enhances the solubility of the compound, facilitating its excretion from the body. The presence of deuterium atoms can also influence the reaction kinetics and stability of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Deuterated Phenyl Glucosiduronic Acid

The non-deuterated counterpart, Phenyl beta-D-Glucosiduronic Acid (C₁₂H₁₆O₇, MW 272.25 g/mol), serves as a primary reference. Key differences include:

- Isotopic Stability : The deuterated form exhibits enhanced metabolic stability due to the kinetic isotope effect, slowing enzymatic cleavage of the glycosidic bond .

- Analytical Utility: Deuterated derivatives are preferred in tracer studies to distinguish endogenous and exogenous metabolites via mass spectrometry .

Phenethyl Glucosiduronic Acid

Phenethyl glucosiduronic acid (C₁₄H₁₈O₇, MW 298.29 g/mol) features an ethyl linker between the phenyl ring and glucuronic acid. Unlike Phenyl-d5 beta-D-Glucosiduronic Acid, this compound is used in agrochemical research due to its enhanced lipophilicity and membrane permeability .

Diclofenac beta-D-Glucosiduronic Acid

A metabolite of diclofenac (C₂₀H₂₀Cl₂NO₈, MW 473.28 g/mol), this compound shares the glucuronic acid moiety but differs in the aglycone structure. It is primarily studied for drug detoxification pathways, whereas this compound is used for mechanistic studies of glucuronidation enzymes .

Isotopic Analogues and Deuterated Derivatives

trans-Cinnamic-d5 Acid

This deuterated compound (C₆D₅CH:CHCOOH, MW 153.18 g/mol) shares the deuterated phenyl group but lacks the glucuronic acid moiety. It is utilized in plant metabolism studies, contrasting with this compound’s focus on mammalian systems .

Indoramin-d5 (Phenyl-d5)

Indoramin-d5 (CAS 57165-41-0) incorporates a deuterated phenyl group in a non-carbohydrate structure. Its applications in receptor-binding assays highlight the broader use of deuterated phenyl groups in pharmacology, distinct from glycosiduronic acid derivatives .

Key Research Findings

Structural Sensitivity in Glucuronidation

Studies on phenyl glycosides (e.g., Phenyl-β-D-glucopyranoside vs. galactopyranoside) reveal that minor stereochemical changes (e.g., glucose vs. galactose) drastically alter enzyme-substrate interactions . This underscores the importance of the glucuronic acid configuration in this compound for substrate specificity in UDP-glucuronosyltransferase (UGT) assays.

Isotope Effects on Metabolic Stability

Deuteration reduces the rate of β-glucuronidase-mediated hydrolysis by up to 30% compared to non-deuterated analogs, as observed in in vitro models .

Data Table: Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.